molecular formula C17H25N5S B5599093 5-ethyl-7-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

5-ethyl-7-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5599093
M. Wt: 331.5 g/mol
InChI Key: QRGDPNJHFRNRME-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyrimidines often involves condensation reactions, cyclization, and substitutions that lead to various derivatives with potential pharmacological activities. For instance, efficient and environmentally friendly synthesis methods have been developed for creating pyrazolo[1,5-a]pyrimidines derivatives using water as a solvent without any catalysts or additives, highlighting the advancements in synthetic techniques for these compounds (Aggarwal et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of pyrazole and pyrimidine rings, offering a versatile scaffold for modifications and functionalization. Detailed structure analysis, including NMR and X-ray diffraction, provides insights into the conformational dynamics and potential interaction sites of these molecules (Quiroga et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including substitutions and cyclizations, that modify their chemical properties and enhance their biological relevance. For example, reactions with hydrazonoyl halides have been employed to synthesize new derivatives containing pyrazole moieties, showcasing the compound's reactivity and the ability to generate diverse chemical entities (Abdelhamid et al., 2011).

Mechanism of Action

Some pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This makes them potential candidates for cancer treatment .

Future Directions

Given their potential biological activities, pyrazolo[1,5-a]pyrimidine derivatives are likely to continue to be a focus of research in the future . This could include the development of new synthesis methods, exploration of their mechanism of action, and investigation of their potential as therapeutic agents .

properties

IUPAC Name

4-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5S/c1-2-14-13-17(22-16(19-14)3-6-18-22)21-7-4-15(5-8-21)20-9-11-23-12-10-20/h3,6,13,15H,2,4-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGDPNJHFRNRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)N3CCC(CC3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-7-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

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